molecular formula C11H14O B12659884 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- CAS No. 56138-10-4

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)-

Cat. No.: B12659884
CAS No.: 56138-10-4
M. Wt: 162.23 g/mol
InChI Key: WWHATUWNHYNMNW-JXMROGBWSA-N
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Description

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- is an organic compound with the molecular formula C11H14O It is a derivative of propenol and is characterized by the presence of a methyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- typically involves the reaction of 4-methylbenzaldehyde with isobutyraldehyde in the presence of a base, followed by a condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol, 2-methyl-: A simpler analog without the methylphenyl group.

    2-Propen-1-ol, 3-phenyl-: Contains a phenyl group instead of a methylphenyl group.

    2-Propen-1-ol, 2-methyl-3-phenyl-: Similar structure but with a phenyl group.

Uniqueness

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- is unique due to the presence of both a methyl group and a methylphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

56138-10-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-7,12H,8H2,1-2H3/b10-7+

InChI Key

WWHATUWNHYNMNW-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/CO

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)CO

Origin of Product

United States

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